BMS453 Uniquely Combines RARβ Agonism with RARα/RARγ Antagonism, a Profile Not Shared by BMS641 or BMS961
BMS453 demonstrates a distinct functional profile compared to other RARβ-modulating compounds. In reporter gene assays for the AF2 function of RAR subtypes, BMS453 acts as an agonist only at RARβ (+), while exhibiting antagonist activity at RARα (−) and RARγ (−) [1]. This contrasts sharply with BMS641, a full RARβ agonist with no antagonist activity at other subtypes (RARα: 0, RARβ: +, RARγ: 0), and BMS961, a selective RARγ agonist (RARα: 0, RARβ: (+), RARγ: +) [1]. This dual agonist/antagonist profile is unique among BMS-series retinoids and is critical for studies where both RARβ activation and RARα/γ suppression are desired.
| Evidence Dimension | Transcriptional activation/inhibition at RAR isotypes |
|---|---|
| Target Compound Data | RARα: Antagonist (−); RARβ: Agonist (+); RARγ: Antagonist (−) |
| Comparator Or Baseline | BMS641: RARα: 0; RARβ: Agonist (+); RARγ: 0. BMS961: RARα: 0; RARβ: Weak agonist (+); RARγ: Agonist (+). BMS493: RARα/RARβ/RARγ: Antagonist (−/−/−) |
| Quantified Difference | Qualitative difference: BMS453 is the only compound with RARβ(+)/RARα(−)/RARγ(−) profile. BMS641 is RARβ(+)/RARα(0)/RARγ(0); BMS961 is RARγ(+)/RARβ((+))/RARα(0); BMS493 is pan-antagonist. |
| Conditions | Reporter cells for AF2 functions of RARα, β, or γ, determined by transient transfections as described in references 26-29 |
Why This Matters
This unique profile enables specific interrogation of RARβ-mediated signaling while simultaneously blocking compensatory pathways via RARα and RARγ, a capability not provided by single-isotype agonists or pan-antagonists.
- [1] Rockefeller University Press. Table I. Transcriptional activities of retinoids on RAR and RXR subtypes. View Source
